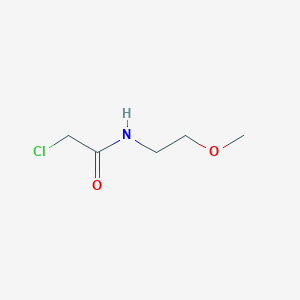

2-chloro-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXIGHWTJSUAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368392 | |

| Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10263-66-8 | |

| Record name | 2-Chloro-N-(2-methoxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N-(2-methoxyethyl)acetamide

This guide provides a comprehensive technical overview of 2-chloro-N-(2-methoxyethyl)acetamide, a versatile bifunctional molecule of interest to researchers and professionals in drug development and organic synthesis. While specific literature on this exact compound is limited, this document synthesizes information from closely related N-substituted chloroacetamides to offer expert insights into its synthesis, reactivity, and characterization.

Introduction: The Versatility of N-Substituted Chloroacetamides

N-substituted 2-chloroacetamides are a class of organic compounds characterized by a reactive C-Cl bond, making the alpha-carbon susceptible to nucleophilic attack. This inherent reactivity allows for the introduction of diverse functional groups, rendering them valuable building blocks in medicinal chemistry and materials science. The phenethyl group, for instance, is a scaffold present in numerous biologically active compounds, making products derived from these reactions attractive for drug development programs. This compound, the focus of this guide, incorporates a methoxyethyl side chain, which can influence its solubility, polarity, and pharmacokinetic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, self-validating protocol for the synthesis of this compound, adapted from established methods for similar compounds.[2]

Materials:

-

2-Methoxyethylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

-

Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Range | Reference/Basis |

| Molecular Formula | C₅H₁₀ClNO₂ | - |

| Molecular Weight | 151.6 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar N-alkyl chloroacetamides |

| Boiling Point | > 200 °C (decomposes) | [3] |

| Solubility | Soluble in water and common organic solvents | The methoxyethyl group enhances polarity and water solubility. |

| logP | ~0.5 - 1.0 | Estimated based on structure |

Chemical Reactivity: A Versatile Electrophile

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, where the chlorine atom acts as a good leaving group. This makes it a valuable alkylating agent.

Reactivity with Nucleophiles

It readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds.[1][4]

-

With Amines: Reaction with primary or secondary amines will yield N-substituted glycine amides. This is a common strategy in the synthesis of peptidomimetics and other biologically active molecules.

-

With Thiols: Thiols, being soft nucleophiles, react readily with the soft electrophilic center of the chloroacetamide to form thioethers. This reaction is particularly relevant in biological systems, where it can be used to covalently modify cysteine residues in proteins.[5]

-

With Alcohols/Phenols: Under basic conditions, alcohols and phenols can displace the chloride to form ethers.

The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway.

Caption: General reactivity with various nucleophiles.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. Based on data for similar compounds like 2-chloro-N-ethylacetamide, the following chemical shifts can be predicted:[6][7]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cl-CH₂-C=O | ~4.0-4.2 | singlet | 2H |

| C=O-NH | ~6.5-7.5 | broad singlet | 1H |

| NH-CH₂-CH₂ | ~3.4-3.6 | triplet | 2H |

| CH₂-CH₂-O | ~3.5-3.7 | triplet | 2H |

| O-CH₃ | ~3.3-3.4 | singlet | 3H |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cl-CH₂-C=O | ~42-45 |

| C=O | ~165-170 |

| NH-CH₂-CH₂ | ~40-43 |

| CH₂-CH₂-O | ~69-72 |

| O-CH₃ | ~58-60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| C-O Stretch | 1050-1150 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), characteristic fragmentation patterns for N-alkyl chloroacetamides are observed.[9][10] The molecular ion peak (M⁺) should be observable at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation pathways include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide bond.

Safety and Handling

2-Chloroacetamide and its derivatives are generally considered hazardous chemicals and should be handled with appropriate safety precautions.[11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with a predictable and useful reactivity profile. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. For researchers in drug discovery and organic synthesis, this compound offers a versatile platform for the introduction of the N-(2-methoxyethyl)acetamido moiety, enabling the exploration of new chemical space and the development of novel molecules with desired properties. As with all reactive chemical species, adherence to strict safety protocols is paramount during its handling and use.

References

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. Benchchem.

- SpectraBase. (n.d.). 2-chloro-N-ethylacetamide. SpectraBase.

- PubChem. (n.d.). 2-chloro-N-ethylacetamide.

- ChemicalBook. (n.d.). 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum. ChemicalBook.

- ElectronicsAndBooks. (n.d.). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides. ElectronicsAndBooks.

- Chemistry LibreTexts. (2021). Amide infrared spectra. Chemistry LibreTexts.

- ECHEMI. (n.d.).

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses.

- Enamine. (2023). Chloroacetamides. Enamine.

- Eurofins US. (n.d.). 2-Chloroacetamide. Eurofins US.

- Apollo Scientific. (2023). 2-Chloroacetamide. Apollo Scientific.

- Cheméo. (n.d.). Chloroacetamide, N-ethyl-N-methyl-. Cheméo.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloroacetamide. Sigma-Aldrich.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloroacetamide. Fisher Scientific.

- NIST. (n.d.). 2-Chloro-N-ethylacetamide. National Institute of Standards and Technology.

- Cheméo. (n.d.). Chloroacetamide, N-ethyl-N-propyl-. Cheméo.

- PubChem. (n.d.). Chloroacetamide.

- Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 713-720.

- ChemicalBook. (n.d.). N-Ethylacetamide(625-50-3) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 2-Chloro-N,N-diethylacetamide(2315-36-8) 13C NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 2-chloro-N-methylacetamide.

- Quora. (2018). What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride?. Quora.

- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.

- Venkatesh, S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3386–3396.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031215).

- NIST. (n.d.). 2-Chloro-N-ethylacetamide. National Institute of Standards and Technology.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. Benchchem.

- PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0. Sigma-Aldrich.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride(870-24-6) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroacetamides - Enamine [enamine.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-N-ethylacetamide [webbook.nist.gov]

- 10. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. eurofinsus.com [eurofinsus.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

The Unseen Workhorse: A Technical Guide to the Synthesis and Application of 2-chloro-N-(2-methoxyethyl)acetamide

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-(2-methoxyethyl)acetamide, a pivotal yet often uncatalogued chemical intermediate. Lacking a dedicated CAS number in many public repositories, this compound is a critical building block, primarily synthesized in-situ for the production of high-value agrochemicals. This document deviates from a standard compound summary to instead deliver a field-proven perspective on its synthesis, characterization, and application. We will dissect the causality behind the synthetic protocol, grounded in the properties of its precursors, and illustrate its strategic role in multi-step chemical manufacturing. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand and leverage this versatile intermediate.

Introduction: The Intermediate Imperative

In the landscape of complex chemical synthesis, the final product often owes its existence to a series of crucial, yet transient, intermediates. This compound is a prime example of such a compound. While a direct search for its CAS number proves elusive, its significance is undeniable, serving as a key precursor in the synthesis of chloroacetanilide herbicides like Metolachlor and Dimethenamid.[1][2] The structure, featuring a reactive chloroacetyl group and a methoxyethyl tail, makes it an ideal bifunctional reagent for introducing this specific moiety into larger, more complex molecules.

The core value of this intermediate lies in the chloroacetamide functional group, a powerful electrophile that readily undergoes nucleophilic substitution. This reactivity is the cornerstone of its utility in agrochemical synthesis, allowing for the construction of the final active ingredient.[3][4] This guide will therefore focus on the practical aspects of this compound: its efficient synthesis from readily available precursors, the logic behind the chosen reaction conditions, and its subsequent application.

Precursor Analysis and Properties

A robust synthetic protocol is built upon a thorough understanding of its starting materials. The synthesis of this compound is a classic nucleophilic acyl substitution between 2-methoxyethylamine and chloroacetyl chloride.

The Nucleophile: 2-Methoxyethylamine

-

CAS Number: 109-85-3[5]

-

Rationale for Use: This primary amine serves as the nucleophilic backbone of the intermediate. The methoxyethyl group it carries is a key structural feature of several commercial herbicides, influencing their solubility, uptake, and biological activity. It is a readily available, colorless liquid with well-documented properties.[5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉NO | [5] |

| Molecular Weight | 75.11 g/mol | [5] |

| Boiling Point | 95 °C (1013 hPa) | [5] |

| Density | 0.87 g/cm³ (at 20 °C) | [5] |

| Flash Point | 12 °C | [5] |

| Safety Profile | Highly flammable, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage. | [6][7] |

The Electrophile: Chloroacetyl Chloride

-

CAS Number: 79-04-9[8]

-

Rationale for Use: As a highly reactive acyl chloride, this compound is an efficient and cost-effective agent for introducing the chloroacetyl group.[3][9] Its high reactivity necessitates careful handling and controlled reaction conditions to ensure selectivity and prevent unwanted side reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Cl₂O | [8] |

| Molecular Weight | 112.94 g/mol | [8] |

| Boiling Point | 106 °C | [10] |

| Density | 1.42 g/cm³ | [11] |

| Safety Profile | Reacts violently with water. Toxic if swallowed, inhaled, or in contact with skin. Causes severe burns. | [8][12][13] |

Synthesis Protocol: N-Acylation of 2-Methoxyethylamine

The following protocol describes a robust and scalable laboratory procedure for the synthesis of this compound. The procedure is designed to be self-validating by ensuring controlled addition, temperature management, and effective neutralization of the HCl byproduct.

Materials and Equipment

-

2-Methoxyethylamine (1.0 eq)

-

Chloroacetyl chloride (1.05 eq)

-

Triethylamine (TEA) or other non-nucleophilic base (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice-salt bath

-

Standard laboratory glassware for workup and extraction

Step-by-Step Methodology

-

Inert Atmosphere & Cooling: Set up the three-neck flask under a nitrogen atmosphere. Charge the flask with 2-methoxyethylamine (1.0 eq) and the anhydrous solvent. Begin stirring and cool the mixture to 0 °C using an ice-salt bath.

-

Causality: An inert atmosphere prevents the highly reactive chloroacetyl chloride from reacting with atmospheric moisture. Cooling is critical to control the exothermic reaction and prevent side product formation.[14]

-

-

Base Addition: Add the non-nucleophilic base, such as triethylamine (1.1 eq), to the cooled amine solution.

-

Controlled Acylation: Add chloroacetyl chloride (1.05 eq), diluted in a small amount of the anhydrous solvent, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Causality: Dropwise addition is paramount to maintain control over the highly exothermic reaction. A slight excess of the acylating agent ensures full conversion of the starting amine.

-

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Isolation:

-

Upon completion, cool the reaction mixture again and slowly add water to quench any unreacted chloroacetyl chloride and to dissolve the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (to remove excess amine/base), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound, typically as an oil or low-melting solid.

-

-

Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The presence of the characteristic methylene protons adjacent to the chlorine and the carbonyl group in the NMR spectrum is a key diagnostic indicator.

Application as a Key Agrochemical Intermediate

The primary industrial application of this compound is as a non-isolated precursor in the synthesis of chloroacetanilide herbicides. The workflow below illustrates its central role.

Figure 1: Role of this compound as a central intermediate.

In a typical industrial process, a substituted aniline (such as 2-ethyl-6-methylaniline for Metolachlor synthesis) is first reacted with methoxyacetone and hydrogenated to form a secondary amine intermediate.[2] This amine is then reacted directly with chloroacetyl chloride in a one-pot or telescoped sequence.[16][17] Alternatively, the this compound can be synthesized as described herein and then used to alkylate the substituted aniline, displacing the chlorine atom to form the final product. This latter approach provides greater control and modularity in the synthetic design.

Safety and Handling

Given the hazardous nature of the precursors and the reactivity of the product, stringent safety protocols are mandatory.

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of volatile and corrosive vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield, especially when handling chloroacetyl chloride.[13]

-

Quenching and Disposal: Chloroacetyl chloride reacts violently with water and protic solvents.[12] Ensure all glassware is dry. Any excess reagent should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

This compound exemplifies a class of critical chemical intermediates whose importance is defined by their synthetic utility rather than their presence in chemical catalogs. Understanding its synthesis through a well-controlled N-acylation reaction is key to accessing a range of valuable agrochemical products. This guide has provided a comprehensive, scientifically-grounded framework for its preparation, emphasizing the rationale behind the protocol and the safety measures required for its handling. By focusing on the synthesis and application of this "unseen" workhorse, researchers and process chemists are better equipped to leverage its reactivity in the development of next-generation chemical technologies.

References

- Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

- ResearchGate. (n.d.). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies.

- Chemsafe. (n.d.). Chloroacetyl chloride. Chemsafe. [Link]

- OSHA. (n.d.). CHLOROACETYL CHLORIDE.

- Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl)

- Google Patents. (n.d.). CN118908933B - A method for synthesizing a dimethenamid intermediate.

- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]

- National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]

- ResearchGate. (n.d.). A facile amidation of chloroacetyl chloride using DBU.

- Google Patents. (n.d.). US5457085A - Optical isomer of dimethenamid.

- Organic Syntheses. (n.d.). chloroacetamide. Organic Syntheses. [Link]

- ResearchGate. (n.d.). Scheme 10. Synthesis of metolachlor (44) and (S)-metolachlor (47).

- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

- Google Patents. (n.d.). CN105461580A - Synthesis method of metolachlor.

- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

- Google Patents. (n.d.). CN110862303A - Preparation method of s-metolachlor.

- ResearchGate. (n.d.). The process for the industrial production of racemic metolachlor.

- Google Patents. (n.d.). CN104478756A - Synthesis method of (S)-metolachlor.

- ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- Google Patents. (n.d.). CN113024505A - Preparation method of dimethenamid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-甲氧基乙胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

- 8. Show - Chemsafe [chemsafe.ptb.de]

- 9. tandfonline.com [tandfonline.com]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]

- 17. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]

2-chloro-N-(2-methoxyethyl)acetamide molecular weight

An In-Depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable bifunctional reagent in synthetic organic chemistry. The core of this document focuses on its physicochemical properties, detailing its calculated molecular weight and structure. We present a robust, field-proven protocol for its synthesis via nucleophilic acyl substitution, explaining the causality behind the procedural steps. The guide further explores the compound's primary mode of reactivity—the nucleophilic substitution at the α-carbon—which makes it a versatile precursor for the development of novel molecules in pharmaceutical and agrochemical research. Safety protocols, based on data from structurally analogous compounds, are also discussed to ensure safe handling and application.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₁₀ClNO₂ | Calculated |

| Molecular Weight | 151.59 g/mol | Calculated |

| Canonical SMILES | COCCN(C(=O)CCl) | - |

| InChI Key | (Derived from Structure) | - |

Note: The molecular weight is calculated based on atomic masses and the derived molecular formula.

Synthesis and Reactivity

The synthesis and reactivity of this compound are governed by fundamental principles of organic chemistry, making it a predictable and reliable synthetic intermediate.

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for synthesizing this compound is the chloroacetylation of 2-methoxyethylamine. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1]

Mechanism Insight: The nitrogen atom of 2-methoxyethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The carbonyl double bond transiently breaks to form a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct.[1] This prevents the protonation of the starting 2-methoxyethylamine, which would render it non-nucleophilic and halt the reaction.

Caption: General reactivity of the chloroacetyl group via nucleophilic substitution.

Applications in Research and Drug Development

While specific applications for this compound itself are not broadly documented, the class of N-substituted 2-chloroacetamides serves as a cornerstone in several fields:

-

Medicinal Chemistry: These compounds are crucial intermediates for synthesizing pharmacologically active molecules. The chloroacetyl group acts as a reactive handle to connect the core amide structure to other fragments, a strategy used in creating inhibitors for enzymes like kinases. [2]* Agrochemicals: Many commercial herbicides, such as Alachlor and Metolachlor, are based on the N-substituted 2-chloroacetamide scaffold. [3]Their biological activity often stems from their ability to alkylate biological macromolecules.

-

Material Science and General Synthesis: The ability to easily introduce a functionalized amide moiety makes this class of compounds useful for creating polymers and other complex organic molecules. [4]

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 2-methoxyethylamine and chloroacetyl chloride. It is adapted from established procedures for similar N-substituted chloroacetamides. [1][5] Materials:

-

2-methoxyethylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.0 eq) and anhydrous dichloromethane. Dissolve the amine completely. Add triethylamine (1.2 eq) to the solution.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring. This is critical to control the exothermic reaction and prevent side reactions. [6]3. Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to an addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). [1]5. Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel. Add water to quench the reaction and dissolve the triethylammonium chloride salt.

-

Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on data for structurally similar α-chloroamides, the following precautions are advised:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Handle with care.

-

Irritation: Causes skin and eye irritation. May cause severe eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood.

-

Handling: Avoid generating dust or aerosols. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on analogous compounds. Always consult a specific, verified SDS for any chemical before use and perform a thorough risk assessment.

Conclusion

This compound is a highly functionalized and reactive intermediate. Its synthesis is straightforward, relying on well-established nucleophilic acyl substitution chemistry. The true value of this compound lies in the electrophilic nature of its α-carbon, which provides a reliable and versatile site for nucleophilic attack. This reactivity makes it, and the broader class of α-chloroamides, indispensable tools for researchers in drug discovery, agrochemical development, and synthetic chemistry for the construction of complex molecular architectures.

References

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information.

- Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.

- Common Chemistry. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.

- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

- Organic Syntheses. (n.d.). CHLOROACETAMIDE.

- ResearchGate. (2022). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- D'Auria, M. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 7(12), 942-973.

- PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information.

- Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029.

- Dowling, D. P., et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.

- Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. r/Mcat.

- Organic Chemistry Portal. (2019). Making Carbonyls of Amides Nucleophilic and Hydroxyls of Alcohols Electrophilic Mediated by SO2F2 for Synthesis of Esters from Amides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-chloro-N-(2-methoxyethyl)acetamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. By examining its structure, synthesis, and the broader context of chloroacetamide chemistry, this document aims to equip the reader with the foundational knowledge necessary for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecule consists of a central acetamide core, N-substituted with a 2-methoxyethyl group, and α-substituted with a chlorine atom. This chlorine atom is the key to its reactivity, rendering the adjacent carbon susceptible to nucleophilic attack.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₅H₁₀ClNO₂ | Structural analysis |

| Molecular Weight | 151.59 g/mol | Based on molecular formula |

| IUPAC Name | This compound | Standard nomenclature rules |

| Boiling Point | Approx. 250-270 °C | Comparison with similar chloroacetamides |

| Solubility | Soluble in polar organic solvents | General solubility of amides |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound follows a standard and reliable protocol for the formation of amides from amines and acyl chlorides. The primary starting materials are 2-methoxyethylamine and chloroacetyl chloride.

Underlying Principles of the Synthesis

The reaction is a nucleophilic acyl substitution. The nitrogen atom of 2-methoxyethylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Detailed Experimental Protocol

Materials:

-

2-methoxyethylamine (1.0 equivalent)

-

Chloroacetyl chloride (1.1 equivalents)

-

Triethylamine (TEA) or another suitable base (1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-methoxyethylamine and triethylamine in anhydrous dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Diagram 2: Synthetic Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Singlet (~4.1 ppm, 2H, -CH₂Cl); Triplet (~3.5 ppm, 2H, -NCH₂-); Triplet (~3.4 ppm, 2H, -CH₂O-); Singlet (~3.3 ppm, 3H, -OCH₃); Broad singlet (variable, 1H, -NH) |

| ¹³C NMR | ~167 ppm (C=O); ~70 ppm (-CH₂O-); ~59 ppm (-OCH₃); ~43 ppm (-NCH₂-); ~41 ppm (-CH₂Cl) |

| IR (cm⁻¹) | ~3300 (N-H stretch); ~1650 (C=O stretch, amide I); ~1550 (N-H bend, amide II); ~1100 (C-O stretch); ~750 (C-Cl stretch) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 151/153 (due to ³⁵Cl/³⁷Cl isotopes) |

Applications in Drug Development and Medicinal Chemistry

The chloroacetamide moiety is a well-established "warhead" in the design of covalent inhibitors.[1] These inhibitors form a stable, covalent bond with their target protein, often leading to enhanced potency and a prolonged duration of action. The primary target for chloroacetamides is the nucleophilic thiol group of cysteine residues within the active or allosteric sites of enzymes.[2]

Mechanism of Covalent Inhibition

The electrophilic carbon atom of the chloroacetyl group is susceptible to nucleophilic attack by the deprotonated thiol of a cysteine residue. This results in the displacement of the chloride ion and the formation of a stable thioether linkage, thereby irreversibly inhibiting the protein's function. The N-substituent, in this case, the 2-methoxyethyl group, plays a crucial role in modulating the molecule's physicochemical properties, such as solubility and cell permeability, and can be tailored to achieve specific binding to the target protein.

Diagram 3: Mechanism of Covalent Inhibition

Caption: The mechanism of irreversible inhibition by a chloroacetamide warhead.

Potential Therapeutic Areas

Given the reactivity of the chloroacetamide group, this compound could serve as a valuable intermediate in the synthesis of targeted covalent inhibitors for a range of therapeutic areas, including:

-

Oncology: Many kinases and other signaling proteins implicated in cancer possess cysteine residues in or near their active sites that can be targeted by covalent inhibitors.

-

Antimicrobial Agents: Chloroacetamide derivatives have shown promise as antibacterial and antifungal agents, potentially by inhibiting essential microbial enzymes.[3]

-

Antiviral Therapy: The proteases of many viruses, which are crucial for viral replication, often contain catalytic cysteine residues and are attractive targets for covalent inhibition.[1]

Safety and Handling

Alpha-chloroacetamides are reactive electrophiles and should be handled with appropriate caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug development. Its reactive chloroacetyl group makes it an ideal precursor for the synthesis of targeted covalent inhibitors. While specific experimental data for this molecule is not widely published, its properties and reactivity can be reliably inferred from the well-established chemistry of the chloroacetamide class of compounds. This guide provides a solid foundation for researchers and scientists looking to utilize this and similar molecules in their synthetic and medicinal chemistry endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds. BenchChem.

- U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- - Substance Details. System of Registries.

- National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Mass spectrum of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook.

- Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & Petronini, P. G. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 219.

- de Oliveira, V. M., de Oliveira, L. G., de Morais, S. M., de Oliveira, A. C. C., de Lima, M. D. C., & de Oliveira, A. C. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6).

- U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl- - Substance Details. System of Registries.

- El-Abd, M. A., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2022). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

- Fahmy, H. M., Abdel-Aziz, M., & Abdel-Fattah, M. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 75, 1-8.

- Coban, V., Cankaya, N., & Yalcin Azarkan, S. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...

- Katke, S. A., Ambre, P. K., & Kankate, R. S. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.

- Zhuravlev, F. A., Zalesov, V. V., & Balakhnin, S. M. (2012). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. PubChem.

- Jacobs, T. L., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28.

- National Center for Biotechnology Information. (n.d.). 2-chloro-N-methylacetamide. PubChem.

- National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook.

- Zhang, X., Liu, C., & Li, Z. (2007). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.

- National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook.

Sources

- 1. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- (CAS 50563-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide

Abstract: This guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(2-methoxyethyl)acetamide, a valuable intermediate in the development of various organic compounds. The document details the underlying chemical principles, a field-proven experimental protocol, critical safety considerations, and methods for characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of N-substituted chloroacetamides.

Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a reactive chloroacetamide group and a methoxyethyl side chain. This structure makes it a versatile building block in organic synthesis. The chloroacetamide moiety is an excellent electrophile, susceptible to nucleophilic substitution, which allows for the straightforward introduction of the N-(2-methoxyethyl)acetamide group into more complex molecular architectures. This class of compounds, N-substituted chloroacetamides, serves as crucial intermediates in the synthesis of pharmaceuticals, herbicides, and other biologically active molecules.[1][2][3] The methoxyethyl group can influence the solubility and pharmacokinetic properties of final compounds, making this specific intermediate particularly relevant in medicinal chemistry.

The Core Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-methoxyethylamine and chloroacetyl chloride.[2][3]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The nitrogen atom of 2-methoxyethylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electron density from the carbonyl double bond shifts to the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which concurrently expels the chloride ion (Cl⁻), an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base neutralizes the hydrochloric acid (HCl) formed from the expelled chloride ion and the proton from the amine, driving the reaction to completion. If a base is not added, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

This reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure a high yield of the desired product.

Process and Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from initial reagent setup to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility.

4.1. Reagents and Equipment

-

Reagents: 2-methoxyethylamine, Chloroacetyl chloride, Triethylamine (TEA) or Sodium Acetate, Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized Water, 95% Ethanol.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and flask, vacuum source, standard laboratory glassware, rotary evaporator.

4.2. Step-by-Step Methodology

CAUTION: This procedure must be performed in a certified chemical fume hood. Chloroacetyl chloride is extremely toxic, corrosive, and reacts violently with water.[4][5][6] Appropriate personal protective equipment (PPE), including a face shield, chemical safety goggles, and compatible chemical-resistant gloves, is mandatory. [4][7]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.1 eq) in 100 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.[3] Maintaining this low temperature is critical to control the reaction's exothermicity.

-

Reagent Addition: In a separate dropping funnel, add chloroacetyl chloride (1.1 eq). Add the chloroacetyl chloride dropwise to the stirred amine solution over 30-45 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 10 °C.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 3-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion, a precipitate (triethylammonium chloride) will have formed. Filter the reaction mixture through a Buchner funnel.

-

Work-Up: Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

4.3. Purification

-

Recrystallization: If the crude product is a solid, it can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot 95% ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a crystalline solid.[2]

Quantitative Data Summary

The following table provides an example of reactant quantities for a laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 2-Methoxyethylamine | 75.11 | 1.0 | 0.10 | 7.51 | 8.34 | 0.90 |

| Chloroacetyl chloride | 112.94 | 1.1 | 0.11 | 12.42 | 8.75 | 1.42 |

| Triethylamine | 101.19 | 1.1 | 0.11 | 11.13 | 15.30 | 0.728 |

| Dichloromethane | - | - | - | - | 100 | 1.33 |

| Expected Yield (85%) | 150.60 | 12.80 |

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Chloroacetyl Chloride (CAS: 79-04-9):

-

Hazards: Highly toxic if inhaled or absorbed through the skin, causes severe skin and eye burns, and is a lachrymator (tear-producing agent).[4][7] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[5][8]

-

Handling: Always handle in a chemical fume hood.[4] Ensure an eyewash station and safety shower are immediately accessible.[9] Ground all equipment to prevent static discharge.[8] Store in a cool, dry place, tightly closed, and preferably under an inert atmosphere like nitrogen.[4]

-

PPE: A full suite of PPE is required: chemical-resistant gloves (e.g., heavy rubber), a face shield over chemical safety goggles, and a lab coat.[4] A government-approved respirator may be necessary for certain operations.[4]

-

Spill Response: Evacuate the area. Cover the spill with a dry, inert material such as dry lime, soda ash, or sand.[4] Do not use water.[8] Collect the material in a sealed container for hazardous waste disposal.[7]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4][5]

-

-

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-Cl stretching (~780-540 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2]

References

- ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride.

- Actylis Lab Solutions. (2010). Chloroacetyl Chloride MSDS.

- NOAA. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE.

- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide.

- ResearchGate. (2024). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Wikipedia. (n.d.). Chloroacetyl chloride.

Sources

- 1. 2-Chloro Acetamide [anshulchemicals.com]

- 2. ijpsr.info [ijpsr.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemtrack.org [chemtrack.org]

- 5. lobachemie.com [lobachemie.com]

- 6. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. actylislab.com [actylislab.com]

2-chloro-N-(2-methoxyethyl)acetamide solubility data

An In-depth Technical Guide Solubility Profile and Experimental Determination of 2-chloro-N-(2-methoxyethyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that profoundly influences its behavior in various scientific and industrial applications, from drug delivery and formulation to chemical synthesis and purification. This technical guide addresses the solubility of this compound, a compound of interest in chemical and pharmaceutical development. Recognizing the limited availability of public solubility data for this specific molecule, this document provides a comprehensive framework for its experimental determination. As a Senior Application Scientist, this guide is structured to deliver not only a standardized protocol but also the underlying scientific principles and rationale. It presents a detailed methodology, centered on the gold-standard shake-flask method, coupled with robust analytical quantification techniques. Furthermore, it offers insights into the predicted solubility based on molecular structure and data from analogous compounds, empowering researchers to generate reliable and reproducible solubility data essential for their work.

Introduction: The Critical Role of Solubility

This compound is a substituted acetamide that, like many of its structural relatives, serves as a versatile intermediate in organic synthesis. The chloroacetamide functional group is a reactive moiety, making it a valuable building block for constructing more complex molecules, including potential pharmaceutical candidates.[1][2] The successful application of this compound in any process is fundamentally linked to its solubility.

Why is solubility paramount?

-

In Drug Development: For a compound to be considered for therapeutic use, its aqueous solubility often dictates its bioavailability. Poor solubility can lead to inadequate absorption and limited efficacy.

-

In Process Chemistry: Solubility in various organic solvents is crucial for reaction kinetics, controlling reaction media, and developing effective purification strategies such as crystallization.

-

In Formulation Science: Creating stable and effective liquid formulations (e.g., for injections or oral solutions) is entirely dependent on understanding the compound's solubility limits.

This guide provides the authoritative methodology to experimentally determine the solubility of this compound, ensuring that researchers can generate the high-quality data required for informed decision-making in their projects.

Theoretical Framework and Predicted Solubility Profile

Before embarking on experimental work, a theoretical analysis of the molecular structure can provide valuable predictions about its solubility behavior.

Molecular Structure Analysis:

This compound possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

-

Amide Group (-CONH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is a polar functional group.

-

Ether Group (-O-): Acts as a hydrogen bond acceptor. This adds to the molecule's polarity.

-

Chloro Group (-Cl): An electronegative group that contributes to the molecule's dipole moment.

-

Ethyl Backbone (-CH2-CH2-): A nonpolar hydrocarbon chain.

The presence of multiple polar groups suggests a potential for solubility in polar solvents, including water. However, the nonpolar ethyl backbone will temper this, likely resulting in moderate rather than high aqueous solubility. The molecule's ability to interact with various solvents makes a broad experimental screening essential.

Factors Influencing Solubility:

Several environmental and physical factors can significantly alter a compound's measured solubility.[2][3] It is critical to control these during any experimental determination:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[2] Therefore, all solubility data must be reported at a specified, constant temperature.

-

Solvent Polarity: The "like dissolves like" principle dictates that nonpolar compounds are more soluble in nonpolar solvents, and polar compounds are more soluble in polar solvents.

-

pH (for Aqueous Solubility): While this compound does not have strongly acidic or basic groups, significant pH shifts could potentially lead to hydrolysis over long equilibration times, affecting the measurement.[1]

Analogous Compound Data:

While specific data for the target compound is scarce, examining structurally similar molecules provides a valuable benchmark for expected solubility.

| Compound Name | Solvent | Reported Solubility | Citation |

| 2-Chloroacetamide | Water | 52.5 g/L | [4] |

| Water | Soluble (1 part in 10 parts water) | ||

| Methanol | Soluble (1 g in 10 mL) | ||

| Diethyl Ether | Very slightly soluble | ||

| 2-Chloro-N-methylacetamide | Water | 341,570 mg/L (approx. 341.6 g/L) | [5] |

| Water, Ethanol, Acetone | Soluble | [1] |

This data suggests that small chloroacetamides are generally quite soluble in water and polar organic solvents like methanol.

Experimental Protocol: Thermodynamic Solubility Determination

The most widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6] This technique establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.

Causality of Method Choice: We select the shake-flask method over kinetic or apparent solubility methods because it is less susceptible to errors from precipitation and provides a true thermodynamic value, which is essential for fundamental research and regulatory submissions.[3][7] The goal is to measure the concentration of the compound in a saturated solution that is in equilibrium with its solid phase.

Materials and Reagents

-

Compound: High-purity (>98%) this compound.

-

Solvents: HPLC-grade or equivalent high-purity solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

-

Preparation of Saturated Solution:

-

Step 1.1: Add an excess amount of this compound (e.g., ~20-50 mg) to a pre-weighed glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation has been reached.[6]

-

Step 1.2: Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.

-

Step 1.3: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

-

Equilibration:

-

Step 2.1: Allow the slurry to shake for a sufficient period to reach equilibrium. A typical starting point is 24-48 hours.

-

Expert Insight: Why 24-48 hours? Reaching equilibrium is not instantaneous. For some crystalline compounds, this process can be slow. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been established.[7]

-

-

Phase Separation:

-

Step 3.1: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle.

-

Step 3.2: Centrifuge the vials at the same temperature for 15-20 minutes at a moderate speed (e.g., 3000 rpm).

-

Causality: Why is centrifugation critical? This step is crucial to pellet any suspended microparticles. Failure to properly separate the solid and liquid phases is a common source of artificially high and inaccurate solubility results.[3]

-

-

Sampling and Dilution:

-

Step 4.1: Carefully draw a sample from the clear supernatant using a syringe. Do not disturb the solid pellet at the bottom.

-

Step 4.2: Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed container. This removes any remaining fine particulates.

-

Trustworthiness Check: Why filter? Filtration is a final, essential step to guarantee that only the dissolved compound is being measured.[7]

-

Step 4.3: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Visualization of the Experimental Workflow

Caption: Shake-Flask method for determining thermodynamic solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended technique for accurately quantifying the concentration of this compound in the diluted supernatant due to its high sensitivity and specificity.[8]

Suggested HPLC-UV Protocol

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). This should be optimized based on preliminary runs to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for maximum absorbance (e.g., between 200-400 nm); a wavelength around 210 nm or 254 nm is a common starting point for such compounds.[8]

-

Injection Volume: 10 µL.

Calibration and Calculation

-

Prepare a Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1000 µg/mL).

-

Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected sample concentration.[8]

-

Generate Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.999 for a valid curve.

-

Analyze Sample: Inject the diluted sample from the solubility experiment.

-

Calculate Solubility: Use the peak area of the sample and the calibration curve equation to determine its concentration. Multiply this value by the dilution factor to find the concentration in the original saturated solution. Report the final solubility in units of mg/mL or mol/L.

Visualization of Key Influencing Factors

Caption: Key intrinsic and extrinsic factors governing solubility.

Conclusion

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.

- Alloprof. Measuring Solubility.

- Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

- NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-.

- PubChem, NIH. 2-chloro-N,N-dimethylacetamide.

- NIST. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- Mass Spectrum.

- Chemchart. 2-Chloro-N-methylacetamide (96-30-0).

- Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%.

- PubChem, NIH. 2-Chloro-N-(2-hydroxyethyl)acetamide.

- Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide.

- Wikipedia. Chloroacetamide.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide.

- PubChem, NIH. 2-chloro-N-methylacetamide.

- BenchChem. (2025). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.

- ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. chemos.de [chemos.de]

- 5. 2-Chloro-N-methylacetamide (96-30-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-chloro-N-(2-methoxyethyl)acetamide spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-chloro-N-(2-methoxyethyl)acetamide

This guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this document synthesizes established principles of spectroscopy and data from analogous structures to offer a robust predictive framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a foundational reference for the characterization of this and structurally related molecules.

Molecular Structure and Functional Group Analysis

A thorough understanding of the spectral data begins with an analysis of the molecule's structure. This compound possesses several key functional groups that will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Molecular Structure of this compound

The key functional groups are:

-

Secondary Amide: The -C(O)NH- group is a central feature, influencing the electronic environment of adjacent atoms.

-

Chlorinated Methylene Group: The Cl-CH₂- group will exhibit a characteristic downfield shift in NMR due to the electronegativity of the chlorine atom.

-

Methoxyethyl Group: The -CH₂-CH₂-O-CH₃ moiety contains an ether linkage and two distinct methylene groups, each with a unique chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring an NMR Spectrum

The following is a standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid organic compound.

Workflow for NMR Sample Preparation and Data Acquisition

An In-depth Technical Guide to 2-chloro-N-(2-methoxyethyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-chloro-N-(2-methoxyethyl)acetamide, a versatile intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, reactivity, and potential applications, alongside crucial safety and handling information.

Core Molecular Attributes

This compound, with the CAS number 10263-66-8, is a bifunctional organic compound featuring a reactive chloroacetyl group and a methoxyethyl side chain. This unique combination of functional groups imparts a specific set of properties that are of considerable interest in the design and synthesis of novel molecules.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | |

| Molecular Weight | 151.59 g/mol | |

| Predicted Boiling Point | 288.5±25.0 °C | |

| Predicted Density | 1.124±0.06 g/cm³ | |

| Predicted pKa | 13.63±0.46 |

Synthesis of this compound: A Protocol Grounded in Nucleophilic Acyl Substitution